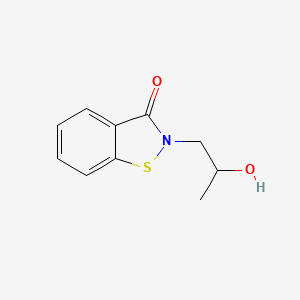

N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxypropyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)14-11/h2-5,7,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVXGJDXAJUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962836 | |

| Record name | 2-(2-Hydroxypropyl)-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-13-2 | |

| Record name | N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropyl)-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via 2-(Alkylthio)benzonitrile Intermediates

A widely reported method involves the preparation of 2-(alkylthio)benzonitrile intermediates by reacting 2-halobenzonitriles with alkanethiols in the presence of a base in a heterogeneous solvent system. The 2-(alkylthio)benzonitrile is then treated with a halogenating agent (e.g., chlorine) in the presence of water to induce cyclization, forming the 1,2-benzisothiazolin-3-one core.

This process can be summarized as:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 2-halobenzonitrile + alkanethiol → 2-(alkylthio)benzonitrile | Base, heterogeneous solvent system | Efficient substitution |

| 2 | 2-(alkylthio)benzonitrile + halogenating agent + H2O → 1,2-benzisothiazolin-3-one | Aqueous conditions, controlled temperature | Cyclization step |

This method is advantageous due to its one-pot nature, high yield, and avoidance of expensive starting materials.

Cyclization via 2-(Alkylthio)benzaldehyde Oximes

Another approach uses 2-(alkylthio)benzaldehydes, which are converted to their oximes by reaction with hydroxylamine. The oximes are then cyclized by treatment with halogenating agents to yield 1,2-benzisothiazolin-3-ones.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 2-(alkylthio)benzaldehyde + hydroxylamine → 2-(alkylthio)benzaldehyde oxime | Water-insoluble organic solvent | Formation of oxime |

| 2 | Oxime + halogenating agent → 1,2-benzisothiazolin-3-one | One-pot, organic solvent | Cyclization |

This method is noted for its simplicity and ability to be performed in a one-pot process, improving operational efficiency.

Alternative Route via o-Chlorobenzonitrile and Sodium Hydrosulfide

A distinct synthetic route involves reacting o-chlorobenzonitrile with anhydrous sodium hydrosulfide to form o-mercaptobenzonitrile, which upon chlorination and crystallization yields crude 1,2-benzisothiazolin-3-one. The crude product is purified by alkali dissolution, decolorization, and acidification to obtain the finished product.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | o-chlorobenzonitrile + NaSH → o-mercaptobenzonitrile | DMF solvent, 90-120°C, 6-9 h | Thiolation step |

| 2 | o-mercaptobenzonitrile + Cl2 + H2O → 1,2-benzisothiazolin-3-one crude | Heating, crystallization | Cyclization |

| 3 | Crude product purification | Alkali dissolution, decolorization, acidification | Final product |

This method reduces process steps and environmental pollution compared to traditional routes and achieves high yield and purity.

Specific Preparation of this compound

The N-(2-hydroxypropyl) substitution is typically introduced by reacting the 1,2-benzisothiazolin-3-one core with 2-hydroxypropyl amine or related reagents under controlled conditions. While direct detailed protocols for this specific derivative are less frequently disclosed in patents, the general approach involves nucleophilic substitution or amide formation at the nitrogen atom of the benzisothiazolinone ring.

Typical Functionalization Procedure

- Starting material: 1,2-benzisothiazolin-3-one

- Reagent: 2-hydroxypropyl amine or epoxide (e.g., propylene oxide)

- Conditions: Mild heating, solvent such as ethanol or water, sometimes with a catalyst or base to facilitate substitution

- Outcome: Formation of this compound

This step is often performed after the core synthesis to ensure selective functionalization.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The use of water-insoluble organic solvents in the oxime cyclization method facilitates phase separation and improves product isolation.

- Recycling of alkyl halide by-products via conversion to alkylthiols and subsequent reuse enhances process sustainability.

- Reaction temperatures between 90-120°C and molar ratios of reactants (e.g., 1:1.3 to 1:1.8 for o-chlorobenzonitrile to sodium hydrosulfide) are critical for optimal yield and purity.

- One-pot processes reduce reaction time and operational complexity, making them industrially attractive.

Summary Table of Key Reaction Parameters

| Parameter | 2-(Alkylthio)benzonitrile Method | 2-(Alkylthio)benzaldehyde Oxime Method | o-Chlorobenzonitrile + NaSH Method |

|---|---|---|---|

| Solvent | Heterogeneous system with water-insoluble organic solvent | Water-insoluble organic solvent | Dimethylformamide (DMF) preferred |

| Temperature | Ambient to moderate heating | Ambient to moderate heating | 90-120°C |

| Reaction Time | Few hours | Few hours | 6-9 hours |

| Key Reagents | Alkanethiol, base, halogenating agent | Hydroxylamine, halogenating agent | Sodium hydrosulfide, chlorine gas |

| Yield | High (typically >70%) | High | High |

| Environmental Impact | Moderate (halogen handling) | Moderate | Improved (less waste) |

Chemical Reactions Analysis

Potential Reactions for N-(2-Hydroxypropyl)-BIT

While no direct data exists for this specific derivative, insights can be drawn from related compounds:

-

Substitution Pattern :

-

The hydroxypropyl group (–CH₂CH₂CH₂OH) likely replaces a hydrogen atom on the BIT core. This substitution may occur via nucleophilic aromatic substitution or alkylation of a pre-modified BIT intermediate.

-

-

Stability and Reactivity :

Comparison of BIT Derivatives

Environmental and Toxicological Considerations

Scientific Research Applications

Antimicrobial Agent

BIT is extensively studied for its antimicrobial properties. It is effective in controlling microbial growth in numerous domestic and industrial processes. Its applications include:

- Preservatives : Used in water-based solutions such as paints, adhesives, and cutting oils to prevent microbial contamination.

- Agricultural Products : Employed in seed coatings and pesticide formulations to enhance crop protection against pathogens .

Industrial Applications

BIT has found utility in several industrial applications due to its biocidal properties:

Safety Profile

While BIT is effective as a biocide, it also poses certain health risks. It has been classified as a skin sensitizer and irritant. Studies have reported occupational dermatitis among workers exposed to BIT in industries such as paint manufacturing and printing .

Dermal Toxicity Evaluation

A study conducted on the dermal toxicity of BIT revealed that at high doses (2000 mg/kg), no significant adverse effects were observed; however, lower doses (1-12 mg/kg) resulted in transient local skin irritation . The no observed adverse effect level (NOAEL) was determined to be 12 mg/kg/day.

Efficacy in Water-Based Formulations

Research has shown that BIT can be effectively used in aqueous formulations free from volatile organic compounds (VOCs). This formulation approach enhances its application in environmentally friendly products without compromising efficacy against microbial contamination .

Regulatory Considerations

BIT is subject to regulatory scrutiny due to its potential environmental impact. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, proper handling and formulation practices are essential to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The benzisothiazolinone core interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure: Contains a 2-hydroxypropyl-like group (2-hydroxy-1,1-dimethylethyl) but differs in the core structure (benzamide vs. benzisothiazolinone).

- Functionality: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, unlike benzisothiazolinones, which are primarily biocidal.

- Applications: Used in synthetic chemistry for catalysis, contrasting with the antimicrobial focus of benzisothiazolinones.

Compound 2 : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

- Structure: Shares a sulfur-containing heterocycle (benzodithiazine vs. benzisothiazolinone) but includes a hydrazine group and chlorine/methyl substituents.

- Synthesis: Synthesized via nucleophilic substitution (93% yield), differing from benzisothiazolinones, which often form via cyclization of thioamides.

- Spectroscopic Data: IR peaks at 3235 cm⁻¹ (N-NH₂) and 1645 cm⁻¹ (C=N) ; benzisothiazolinones typically show strong S=O and C=N stretches.

Functional Analogues

Compound 3 : PK1 [N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin] ()

- Structure : Incorporates a 2-hydroxypropyl group in a polymer-drug conjugate.

- Pharmacokinetics : Demonstrates prolonged plasma half-life (93 h) and tumor-targeted drug release via lysosomal cleavage .

Table 1: Comparative Analysis of Key Properties

Key Research Findings

Structural Flexibility : The 2-hydroxypropyl group enhances solubility in aqueous systems, as seen in PK1’s pharmacokinetic performance .

Antimicrobial vs. Catalytic Roles: Benzisothiazolinones (target compound) differ from benzamide derivatives () in lacking directing groups for catalysis but excelling in biocidal activity.

Synthetic Challenges: Benzodithiazine derivatives () require precise nucleophilic substitution conditions, whereas benzisothiazolinones may form via cyclization under milder conditions.

Limitations and Contradictions

- Evidence Gaps: No direct data on the target compound’s antimicrobial efficacy or toxicity.

- Functional Divergence: While PK1 highlights the benefits of 2-hydroxypropylation in drug delivery, its polymer structure is distinct from small-molecule benzisothiazolinones.

Biological Activity

N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-one (HP-BIT) is a derivative of 1,2-benzisothiazolin-3-one, recognized primarily for its antimicrobial properties . This compound has gained attention in various industrial applications due to its effectiveness as a biocide against a wide range of microorganisms, including both gram-positive and gram-negative bacteria. This article explores the biological activity of HP-BIT, focusing on its antimicrobial efficacy, potential toxicity, and environmental impact.

Chemical Structure and Properties

HP-BIT is characterized by its fused bicyclic ring structure containing benzene and thiazole moieties. Its molecular formula is C₉H₁₁N₃OS, with a molecular weight of approximately 151.19 g/mol. The hydroxypropyl substitution enhances its solubility and efficacy in aqueous formulations compared to other isothiazolinones.

Antimicrobial Activity

HP-BIT exhibits significant biological activity as an antimicrobial agent. Research indicates it effectively disrupts microbial cellular processes, leading to cell death. The compound has been shown to have a broad spectrum of activity against various microorganisms:

| Microorganism Type | Example Species | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus | High |

| Gram-negative | Escherichia coli | Moderate to High |

| Fungi | Candida albicans | Moderate |

Studies have demonstrated that HP-BIT's mode of action involves disrupting cellular membranes and inhibiting essential metabolic processes in microbes .

Toxicity and Safety Profile

While HP-BIT is effective as an antimicrobial agent, it also poses certain risks regarding human health and environmental safety. Dermal toxicity studies indicate that HP-BIT can cause skin irritation and sensitization upon prolonged exposure. In a study involving Sprague-Dawley rats, the no observed adverse effect level (NOAEL) was determined to be 12 mg/kg/day after a 28-day repeated dermal exposure .

Irritation and Sensitization

- Skin Irritation : HP-BIT has been classified as a mild skin irritant but can cause significant irritation at higher concentrations.

- Eye Irritation : It is considered corrosive to the eyes based on testing results.

- Sensitization : While some studies suggest potential sensitization reactions in humans exposed to high concentrations, no systemic sensitization was observed in laboratory tests .

Environmental Impact

HP-BIT's use as a biocide raises concerns regarding its environmental impact, particularly on aquatic ecosystems. It has been shown that while effective against microbial growth, HP-BIT can exhibit toxicity towards non-target aquatic organisms if released in significant quantities. The EC50 value for HP-BIT was found to be approximately 1.08 mg/L, indicating moderate toxicity .

Case Studies and Research Findings

- Microencapsulation Studies : Recent research has explored microencapsulation techniques to enhance the solubility and stability of HP-BIT in aqueous environments. These studies suggest that microencapsulation can improve its chemical and biological properties while reducing potential toxicity .

- Comparative Studies with Other Isothiazolinones : Comparative analyses with other biocides like methylisothiazolinone (MIT) reveal that HP-BIT has a unique profile due to its hydroxypropyl group, which enhances solubility and effectiveness in various formulations .

Q & A

Basic: What are the optimal synthetic routes for N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One to minimize O-alkylation byproducts?

Answer: Traditional alkylation of 1,2-benzisothiazolin-3-one using methyl iodide or dimethyl sulfate predominantly yields O-alkylated derivatives due to competing nucleophilic sites. A more efficient method involves reacting 1,2-benzisothiazolin-3-one with dialkyl carbonates (e.g., dimethyl carbonate) in the presence of a base (e.g., potassium carbonate). This approach selectively promotes N-alkylation, reducing O-alkylation byproducts. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the formation of the N-(2-hydroxypropyl) derivative .

Basic: Which analytical techniques are recommended for quantifying this compound in complex matrices?

Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254–280 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantification in biological or environmental samples. Method validation should include spike-and-recovery experiments to address matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical to distinguish N-alkylation from O-alkylation products .

Advanced: How do substituents on the benzisothiazolinone core influence antimicrobial or antitumor activity?

Answer: Structure-activity relationship (SAR) studies indicate that the hydroxypropyl group enhances water solubility and bioavailability compared to hydrophobic alkyl chains. Antitumor activity, as observed in analogs like 2-methyl-1,2-benzisothiazolin-3-one (MBIT), correlates with electron-withdrawing substituents at the N-position, which stabilize the thione group and enhance interaction with cellular targets like protein kinases. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes such as monoacylglycerol lipase .

Advanced: What are the degradation pathways of this compound under oxidative conditions?

Answer: Oxidative degradation occurs via cleavage of the isothiazolinone ring, forming sulfonic acid derivatives and hydroxylated byproducts. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) combined with LC-MS analysis can identify degradation products. Alkaline conditions accelerate hydrolysis, necessitating pH-controlled formulations for long-term storage .

Basic: How can researchers mitigate interference from O-alkylated isomers during synthesis?

Answer: Use polar aprotic solvents (e.g., dimethylformamide) to stabilize the transition state of N-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) effectively isolates the N-(2-hydroxypropyl) derivative. Purity should be verified via HPLC with a C18 column and diode array detection .

Advanced: What computational tools are suitable for predicting the biological targets of benzisothiazolinone derivatives?

Answer: Molecular dynamics simulations (e.g., GROMACS) and pharmacophore modeling (e.g., Schrödinger’s Phase) can map interactions with enzymes like cyclooxygenase-2 (COX-2) or β-lactamases. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties influencing redox activity and binding kinetics .

Basic: What protocols ensure stability of this compound in aqueous solutions?

Answer: Store solutions at pH 5–6 (buffered with citrate or phosphate) and ≤4°C to prevent hydrolysis. Antioxidants (e.g., ascorbic acid at 0.1% w/v) mitigate oxidative degradation. Conduct forced degradation studies under UV light and varying pH to identify optimal storage conditions .

Advanced: How can conflicting toxicity data from in vitro and in vivo studies be resolved?

Answer: Discrepancies often arise from metabolic differences (e.g., hepatic cytochrome P450 activation). Use tiered testing: (1) Ames test for mutagenicity, (2) zebrafish embryo toxicity assays (LC₅₀), and (3) rodent models with pharmacokinetic profiling. Cross-validate with human cell lines (e.g., HepG2 for hepatotoxicity) .

Advanced: What mechanisms underlie microbial resistance to benzisothiazolinone biocides?

Answer: Resistance arises from efflux pump upregulation (e.g., AcrAB-TolC in Gram-negative bacteria) and enzymatic detoxification (e.g., glutathione S-transferase). Synergistic studies with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) can restore efficacy. RNA-seq analysis identifies resistance-associated gene expression .

Advanced: Can this compound be combined with other agents to enhance antimicrobial potency?

Answer: Yes. Combination with silver nanoparticles or quaternary ammonium compounds reduces minimum inhibitory concentrations (MICs) by 4–8-fold against biofilms. Checkerboard assays determine fractional inhibitory concentration indices (FICIs), with FICI ≤0.5 indicating synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.